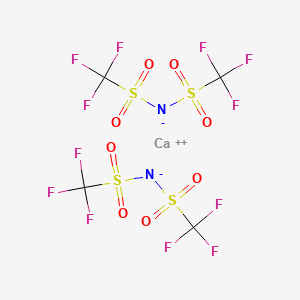
Calcium(II) Bis(trifluoromethanesulfonyl)imide
Overview
Description
. It is widely employed as a Lewis acid catalyst in organic synthesis due to its ability to facilitate a range of transformations.
Mechanism of Action
Target of Action
Calcium(II) Bis(trifluoromethanesulfonyl)imide, also known as Calcium triflimide (Ca(NTf2)2), primarily targets organic synthesis as a Lewis acid catalyst . It plays a crucial role in facilitating a range of transformations, including Friedel-Crafts alkylation and sulfonamide synthesize .
Mode of Action
As a Lewis acid catalyst, Calcium triflimide interacts with its targets by accepting a pair of nonbonding electrons. This interaction leads to the facilitation of various transformations in organic synthesis .
Biochemical Pathways
It is known to facilitate transformations in organic synthesis, implying its involvement in various biochemical reactions .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and is insoluble in water , which may influence its bioavailability.
Result of Action
The result of Calcium triflimide’s action is the facilitation of various transformations in organic synthesis, including Friedel-Crafts alkylation and sulfonamide synthesize . These transformations are crucial for the creation of new compounds in organic chemistry.
Action Environment
Calcium triflimide is sensitive to moisture and should be stored in an inert atmosphere at room temperature . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Calcium(II) Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its ability to act as a Lewis acid catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating transformations such as Friedel-Crafts alkylation and sulfonamide synthesis . The nature of these interactions often involves the activation of electrophiles, making them more reactive towards nucleophiles. This compound’s ability to stabilize carbocations is crucial in these reactions, enhancing the efficiency and selectivity of the processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a Lewis acid catalyst can lead to the activation of specific signaling pathways that depend on the formation of reactive intermediates . Additionally, it may impact gene expression by influencing the activity of transcription factors and other regulatory proteins. The compound’s effects on cellular metabolism can include alterations in metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its function as a Lewis acid catalyst. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to stabilize carbocations and activate electrophiles is central to its catalytic activity. These interactions can lead to the formation of new chemical bonds, facilitating various biochemical transformations. Additionally, this compound may influence enzyme activity by altering the conformation of active sites or by competing with natural substrates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and reactivity . Long-term effects on cellular function observed in in vitro or in vivo studies may include changes in cell viability, alterations in metabolic activity, and shifts in gene expression patterns. These temporal effects highlight the importance of proper storage and handling to maintain the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial catalytic activity, facilitating specific biochemical reactions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and alterations in gene expression. Threshold effects, where a certain dosage level triggers a significant change in biological activity, are also important to consider in these studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical transformations . Its role as a Lewis acid catalyst allows it to participate in reactions that form new chemical bonds, impacting metabolic flux and the levels of specific metabolites. The compound’s interactions with enzymes can lead to changes in enzyme activity, influencing the overall metabolic network within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s hygroscopic nature may also play a role in its distribution, as it can absorb moisture and potentially alter its physical state.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can affect the compound’s activity and function, as its catalytic activity may be more effective in certain cellular environments
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium(II) bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of calcium chloride (CaCl2) with bis(trifluoromethanesulfonyl)imide (NTf2) in an appropriate solvent such as acetonitrile. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is produced by reacting calcium metal with bis(trifluoromethanesulfonyl)imide in a controlled environment. The reaction is carried out in a solvent that can dissolve both reactants, and the product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: Calcium(II) bis(trifluoromethanesulfonyl)imide undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can facilitate reduction reactions under specific conditions.
Substitution: It is commonly used in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and various oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products Formed: The major products formed from these reactions include various organic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Calcium(II) bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Chemistry: It is extensively used as a Lewis acid catalyst in organic synthesis, facilitating reactions such as Friedel-Crafts alkylation and sulfonamide synthesis.
Medicine: It may be used in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: Its catalytic properties make it valuable in industrial processes, including the production of fine chemicals and materials.
Comparison with Similar Compounds
Calcium(II) bis(trifluoromethanesulfonyl)imide is unique in its ability to act as a strong Lewis acid catalyst. Similar compounds include:
Magnesium(II) bis(trifluoromethanesulfonyl)imide: Similar catalytic properties but different reactivity due to the different metal center.
Aluminum(III) bis(trifluoromethanesulfonyl)imide: Also used as a Lewis acid catalyst, but with different reactivity and selectivity.
Properties
IUPAC Name |
calcium;bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Ca/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFABOCFDABTAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CaF12N2O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165324-09-4 | |
| Record name | Calcium trifluoromethanesulfonimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)


![Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-](/img/structure/B1419551.png)

![1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole](/img/structure/B1419553.png)

![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)



![2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid](/img/structure/B1419562.png)


